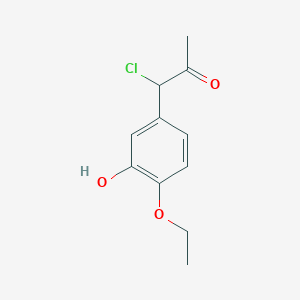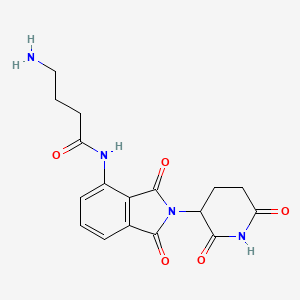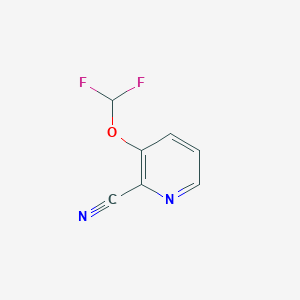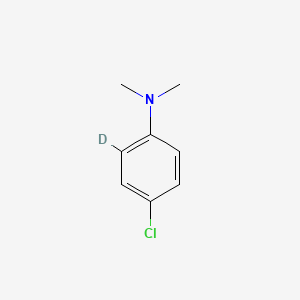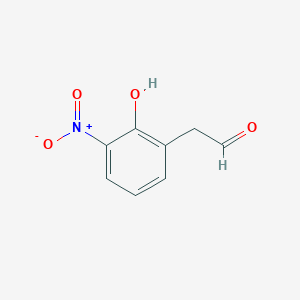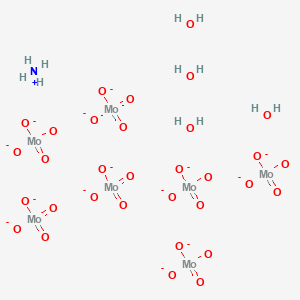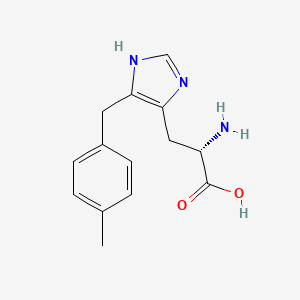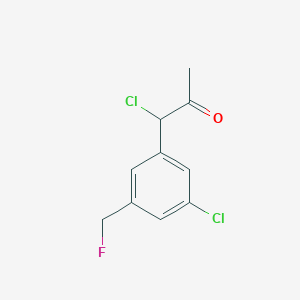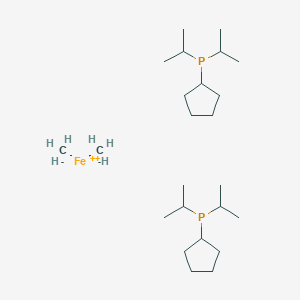
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is a complex organometallic compound that features a central iron atom coordinated with a carbanide ligand and a cyclopentyl-di(propan-2-yl)phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) typically involves the reaction of iron(II) salts with cyclopentyl-di(propan-2-yl)phosphane ligands in the presence of a carbanide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in stainless steel reactors equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.
Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Cyclopentyl-di(propan-2-yl)phosphane complexes with other transition metals
Uniqueness
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is unique due to its specific ligand environment and the presence of both carbanide and phosphane ligands. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The iron center also provides unique catalytic properties that are not observed with other transition metals.
Eigenschaften
Molekularformel |
C24H52FeP2 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
UPZNKXTZCJAXQS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


